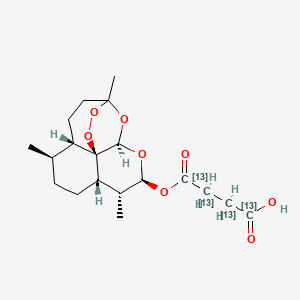
Artesunate-13C4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Artesunate-13C4 is a compound that is isotopically labeled with carbon-13. It is a derivative of artesunate, which is a semisynthetic derivative of artemisinin, a compound extracted from the plant Artemisia annua. Artesunate is widely known for its use in the treatment of malaria. The isotopic labeling with carbon-13 makes this compound particularly useful in scientific research, especially in the fields of pharmacokinetics and drug metabolism studies .
Méthodes De Préparation
The synthesis of Artesunate-13C4 involves the conversion of artemisinin into artesunate, followed by the incorporation of carbon-13. The process typically includes:
Reduction: Artemisinin is reduced using sodium borohydride (NaBH4) to form dihydroartemisinin.
Esterification: Dihydroartemisinin is then esterified with succinic anhydride under basic conditions to form artesunate.
Isotopic Labeling: The incorporation of carbon-13 is achieved through specific synthetic routes that introduce the isotope into the molecular structure.
Analyse Des Réactions Chimiques
Artesunate-13C4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: The compound can be reduced to dihydroartemisinin.
Substitution: Various substitution reactions can occur, particularly involving the ester group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Applications De Recherche Scientifique
Artesunate-13C4 has a wide range of scientific research applications:
Pharmacokinetics: It is used to study the absorption, distribution, metabolism, and excretion of artesunate in the body.
Drug Metabolism: The isotopic labeling allows for precise tracking of the compound’s metabolic pathways.
Cancer Research: Artesunate has shown potential in treating various cancers, and the labeled compound helps in understanding its mechanism of action.
Antiviral Research: It has been studied for its effects against viruses, including its potential use in treating COVID-19.
Anti-inflammatory and Antioxidant Research: The compound is also used to study its effects on inflammation and oxidative stress.
Mécanisme D'action
Artesunate-13C4 exerts its effects primarily through its active metabolite, dihydroartemisinin. The mechanism involves:
Generation of Free Radicals: The endoperoxide bridge in dihydroartemisinin reacts with heme, generating free radicals.
Inhibition of Protein and Nucleic Acid Synthesis: These free radicals inhibit the synthesis of proteins and nucleic acids in Plasmodium parasites, leading to their death.
Induction of Apoptosis: In cancer cells, artesunate induces apoptosis through the generation of reactive oxygen species and disruption of mitochondrial function.
Comparaison Avec Des Composés Similaires
Artesunate-13C4 is unique due to its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies. Similar compounds include:
Artemisinin: The parent compound, used primarily for its antimalarial properties.
Dihydroartemisinin: A reduction product of artemisinin, also used in malaria treatment.
Artemether and Arteether: Other derivatives of artemisinin with similar antimalarial properties but different pharmacokinetic profiles.
This compound stands out due to its enhanced ability to be tracked in biological systems, providing valuable insights into its pharmacokinetics and metabolism.
Propriétés
Formule moléculaire |
C19H28O8 |
|---|---|
Poids moléculaire |
388.39 g/mol |
Nom IUPAC |
4-oxo-4-[[(4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy](1,2,3,4-13C4)butanoic acid |
InChI |
InChI=1S/C19H28O8/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19/h10-13,16-17H,4-9H2,1-3H3,(H,20,21)/t10-,11-,12+,13+,16-,17-,18?,19-/m1/s1/i6+1,7+1,14+1,15+1 |
Clé InChI |
FIHJKUPKCHIPAT-GXBIHASHSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H]2[C@H]([C@@H](O[C@H]3[C@@]24[C@H]1CCC(O3)(OO4)C)O[13C](=O)[13CH2][13CH2][13C](=O)O)C |
SMILES canonique |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


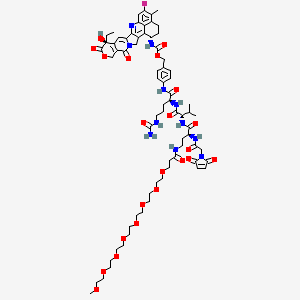
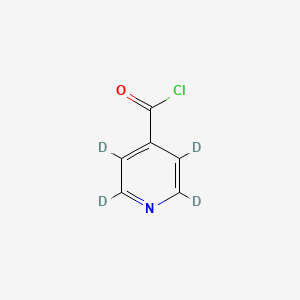
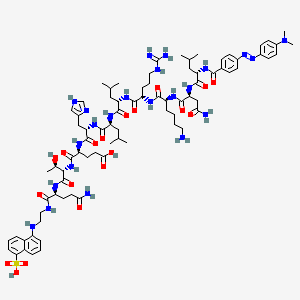


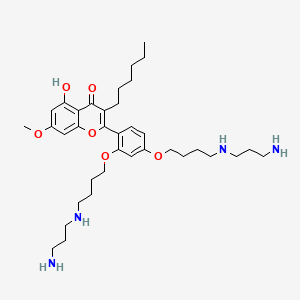
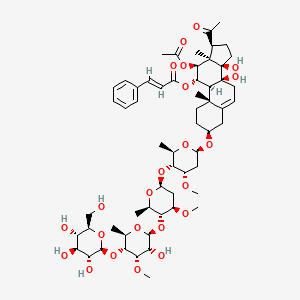
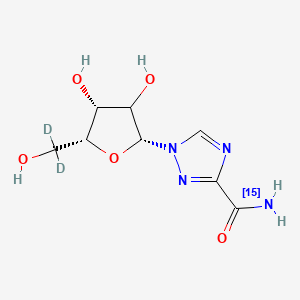

![methyl 6-(5-bromofuran-2-carbonyl)-3-cyano-2-[(1-methylpyrazole-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-4-carboxylate](/img/structure/B12377018.png)
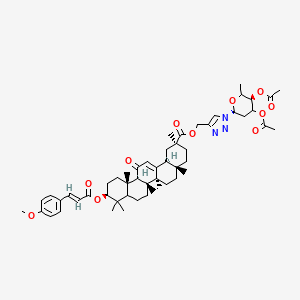
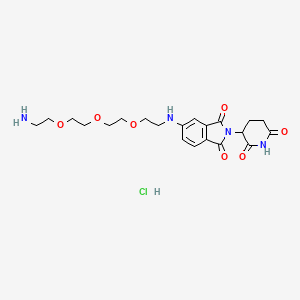
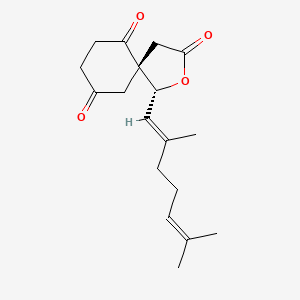
![4-[(1S)-6-chloro-2,3-dihydro-1H-inden-1-yl]-7,8-dimethoxyquinazoline](/img/structure/B12377038.png)
